molecular formula C30H45N5O7S B2797536 (S,R,S)-Ahpc-peg3-NH2

(S,R,S)-Ahpc-peg3-NH2

Cat. No.: B2797536
M. Wt: 619.8 g/mol
InChI Key: ZQKKNLXIQLXWLQ-ONBPZOJHSA-N
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Description

VH032-PEG3-NH2 is a synthesized compound that serves as a ligand-linker conjugate. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. This compound incorporates a von Hippel-Lindau (VHL) ligand and a three-unit polyethylene glycol (PEG) linker, making it a versatile tool in biochemical research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG3-NH2 involves several steps, starting with the preparation of the VHL ligand The VHL ligand is then conjugated with a three-unit PEG linkerThe reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of VH032-PEG3-NH2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG3-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the PEG linker.

    Click Chemistry:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted amines.

    Oxidation and Reduction: The products include oxidized or reduced forms of the PEG linker.

    Click Chemistry: The products are triazole-linked conjugates.

Scientific Research Applications

VH032-PEG3-NH2 has a wide range of applications in scientific research:

Mechanism of Action

VH032-PEG3-NH2 exerts its effects by recruiting the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker enhances the solubility and stability of the compound, facilitating its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG3-NH2 is unique due to its three-unit PEG linker, which provides enhanced solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful in the development of PROTACs and other biochemical applications .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKKNLXIQLXWLQ-ONBPZOJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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